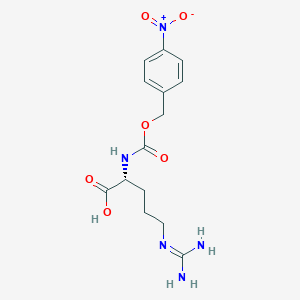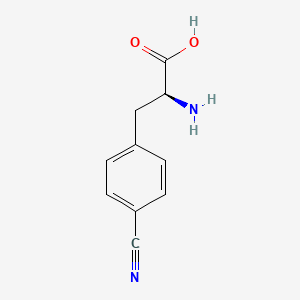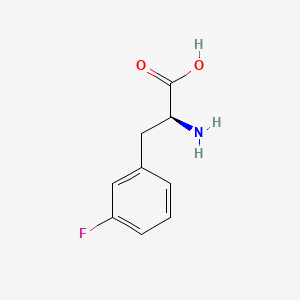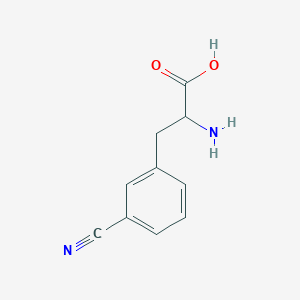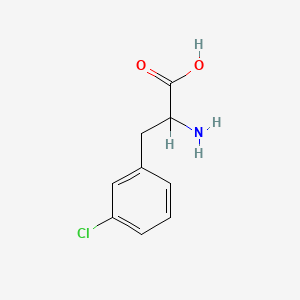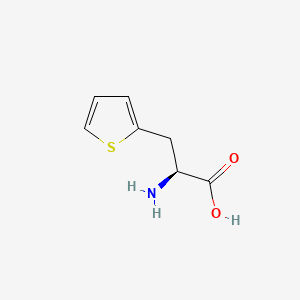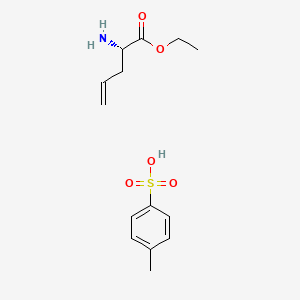
Boc-Dab(Boc)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Dab(Boc)-OH.DCHA is a chemical compound with the empirical formula C9H18N2O4 . It is also known as (S)-4-Amino-2-(tert-butoxycarbonylamino)butanoic acid or Nalpha-Boc-L-2,4-diaminobutyric acid . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the conversion of Boc-protected diaminobutyric acid (Boc-Dab) in one step to Boc-protected AHA by treatment with triflic azide . This process is part of a synthetic route to AHA based on the copper-catalyzed conversion of amines to azides .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)NC@@HC(O)=O . The molecular weight of the compound is 218.25 . Physical And Chemical Properties Analysis
This compound is a solid compound . It has an optical activity of [α]/D +7.5±1°, c = 1 in methanol: water (1:1) .Scientific Research Applications
Peptide Synthesis Applications : Boc-Dab(Boc)-OH is utilized in the synthesis of various peptides. For example, it was used in the Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent, resulting in an efficient synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high yield. This compound was instrumental in the solution-phase synthesis of peptides like Polymyxin B heptapeptide, which contains multiple Dab residues (Yamada, Urakawa, Oku, & Katakai, 2004).
Enhancing Antibacterial Activity : Boc-Dab(Boc)-OH is also used in the synthesis of antibiotic analogs. For example, an analog of the antibiotic polymyxin M was synthesized using Boc-Dab(Boc)-OH, which demonstrated significant antibacterial activity against organisms like Bacillus subtilis and Staphylococcus aureus (Salem, 1980).
Synthesis of Biologically Active Compounds : In another study, Boc-Dab(Boc)-OH was used in the synthesis of new esters of betulin, which displayed enhanced antitumor activity compared to their non-modified precursors. These compounds were specifically effective against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).
Applications in Opioid Activity Research : N‐(ureidoethyl)amides of cyclic enkephalin analogs were synthesized using Boc-Dab(Boc)-OH. These compounds exhibited diverse opioid activities, depending on the size of the ring, indicating potential applications in opioid activity research (Ciszewska et al., 2009).
Use in Efficient Synthetic Procedures : Boc-Dab(Boc)-OH plays a role in efficient and practical synthetic procedures. For example, a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate, where Boc-Dab(Boc)-OH is used, provides a general access to a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).
Safety and Hazards
properties
IUPAC Name |
(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTQRELDRNOEDA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
